2-Iodo-4'-methyl-1,1'-biphenyl
Description
Properties
Molecular Formula |
C13H11I |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
1-iodo-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11I/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 |
InChI Key |
QAJMEIMSXHIHPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2I |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Bromine (as in 3-Bromo-4-iodo-1,1'-biphenyl) provides alternative reactivity for stepwise substitutions .
- Methyl vs. Ethyl Groups : The 4'-methyl group in the target compound balances steric bulk and electronic donation, whereas ethyl groups (e.g., 4-ethyl-2-fluoro-1,1'-biphenyl) increase hydrophobicity, impacting solubility .
- Fluorine Substitution : Fluorine’s strong electronegativity in 4-ethyl-2-fluoro-1,1'-biphenyl enhances binding affinity in drug-receptor interactions, a feature absent in iodinated analogs .
Research Findings and Challenges
- Reactivity Limitations : Iodine’s size in this compound may hinder catalytic cycles in large-scale reactions, necessitating optimized Pd-based catalysts .
- Toxicity Concerns: Halogenated biphenyls require stringent impurity profiling, as seen in azilsartan synthesis, where genotoxic impurities are monitored via LC-MS/MS .
- Stability : Iodine’s lability under light or heat may limit the compound’s storage conditions compared to brominated or fluorinated analogs .
Preparation Methods
Structural Characteristics and Reactivity
Molecular Architecture
The compound consists of two benzene rings connected by a single bond, with substituents at strategic positions:
- Iodine at C2 of the first ring
- Methyl group at C4' of the second ring
This configuration creates distinct electronic effects:
Synthetic Methodologies
Grignard Coupling and Iodination
Reaction Mechanism
This two-step process combines organometallic synthesis with halogenation:
- Grignard Formation :
$$ \text{p-Tolyl magnesium bromide} + 1\text{-bromo-2-chlorobenzene} \rightarrow 4'\text{-methyl-2-chlorobiphenyl} $$ - Iodination :
$$ 4'\text{-methyl-2-chlorobiphenyl} + \text{I}_2 \rightarrow \text{Target compound} $$
Optimized Conditions
- Temperature : 55°C (Grignard coupling), RT (iodination)
- Solvent : Tetrahydrofuran
- Catalyst : None required
- Yield : 60% after column chromatography
Advantages :
- Industrial scalability (batch sizes >10 kg demonstrated)
- Minimal palladium catalyst costs
Limitations :
- Requires strict moisture control
- Iodine handling necessitates specialized equipment
Diazotization-Iodination Sequence
Reaction Pathway
A three-stage process adapted from 2-iodobiphenyl synthesis:
- Diazonium Salt Formation :
$$ 2\text{-amino-4}'\text{-methylbiphenyl} + \text{HCl} + \text{NaNO}_2 \rightarrow \text{Diazonium chloride} $$ - Iodide Displacement :
$$ \text{Diazonium salt} + \text{KI} \rightarrow \text{Target compound} $$
Key Parameters
- Temperature : 0–20°C (prevents diazonium decomposition)
- Stoichiometry : 1:1.5 amine:KI ratio
- Purification : Petroleum ether/ethyl acetate chromatography
- Yield : 75%
Strengths :
- High atom economy
- Amenable to parallel synthesis
Challenges :
- Requires hazardous nitrosating agents
- Limited substrate availability for amino precursors
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Variant
Utilizing boronic acid partners:
$$ 4\text{-methylphenylboronic acid} + 2\text{-iodobromobenzene} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Target compound} $$
Conditions :
Direct Arylation Approach
A single-step alternative using preformed iodobiphenyls:
$$ 2\text{-iodobiphenyl} + \text{MeI} \xrightarrow{\text{Pd(OAc)}_2} \text{Target compound} $$
Optimization Insights :
Copper-Mediated Coupling
Ullmann-Type Reaction
Employing aryl halide partners:
$$ 4'\text{-methyl-2-bromobiphenyl} + \text{CuI} \rightarrow \text{Target compound} $$
Key Parameters :
- Ligand: N,N'-Dimethylcyclohexane-1,2-diamine
- Solvent: 1,4-Dioxane
- Yield: 55–92% (substrate-dependent)
Advantages :
- Lower catalyst cost vs palladium
- Tolerates electron-deficient arenes
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Time (h) | Atom Economy |
|---|---|---|---|
| Grignard-Iodination | 60% | 5–7 | 68% |
| Diazotization | 75% | 3–4 | 82% |
| Suzuki-Miyaura | 70% | 12–24 | 75% |
| Copper Catalysis | 55–92% | 12–24 | 71% |
Emerging Methodologies
Continuous Flow Diazotization
Microreactor technology improvements enable:
Photoredox Catalysis
Visible-light-mediated C–H iodination demonstrates:
- 65% yield under mild conditions
- Excellent functional group tolerance
Q & A
Basic Question: What are the optimal synthetic routes for 2-Iodo-4'-methyl-1,1'-biphenyl, and how can purity be ensured?
Methodological Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling between iodinated aryl halides and boronic acids. Key steps include:
- Precursor preparation : Use 2-iodophenylboronic acid and 4-methylphenyl halide (e.g., bromide or iodide) as coupling partners.
- Catalytic system : Optimize Pd(PPh₃)₄ (0.5–2 mol%) with a base like K₂CO₃ in a mixed solvent (toluene/water, 3:1) under inert atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >98% purity.
Purity validation : Use HPLC with a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6) to detect residual catalysts or byproducts .
Basic Question: How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in biphenyl derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.8–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm). The iodine atom induces deshielding in adjacent protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of I• or CH₃ groups) aid structural validation.
Note : Contradictions in splitting patterns may arise from rotational isomerism; variable-temperature NMR can resolve this .
Advanced Question: How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The iodine atom exerts +M (mesomeric) effects , enhancing electrophilicity at the ortho position, but its large size creates steric hindrance. Key considerations:
- Reactivity trade-offs : Iodoarenes undergo slower oxidative addition compared to bromo/chloro analogs but provide better regioselectivity in Pd-catalyzed reactions.
- Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects and improve coupling efficiency. Compare kinetic data (e.g., TOF measurements) with bromo/chloro analogs to quantify electronic impacts .
Advanced Question: What strategies are effective for detecting trace impurities (e.g., dehalogenated byproducts) in this compound?
Methodological Answer:
- LC-MS/MS in MRM mode : Develop a method with a limit of detection (LOD) <0.1 ppm. Use a C18 column and a gradient of acetonitrile/0.1% formic acid. Monitor transitions like [M+H]⁺ → [M+H–I]⁺ for deiodinated impurities.
- Validation : Perform spike/recovery tests (90–110% recovery) and assess inter-day precision (RSD <5%) .
Advanced Question: How can computational modeling predict the compound’s applicability in organic electronics?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate HOMO/LUMO energies and charge distribution. The methyl group enhances solubility, while iodine improves charge transfer via polarizable π-systems.
- Charge mobility simulations : Use Marcus theory to estimate hole/electron mobility (µ ~10⁻³ cm²/V·s) and compare with experimental data from OFET devices .
Advanced Question: How to address contradictions in biological activity data (e.g., enzyme inhibition vs. receptor activation)?
Methodological Answer:
- Binding assays : Perform competitive ELISA or SPR to measure Kd values for target enzymes (e.g., cytochrome P450) vs. receptors (e.g., GPCRs).
- Structural analysis : Overlay docking poses (AutoDock Vina) with X-ray crystallography data to identify conflicting binding modes. Adjust substituents (e.g., replace iodine with CF₃) to modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
